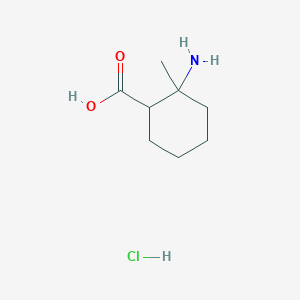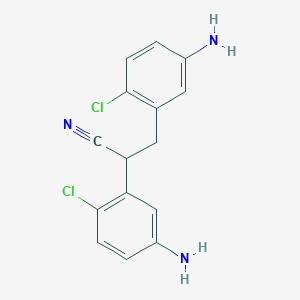
2,3-Bis(5-amino-2-chlorophenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(5-amino-2-chlorophenyl)propanenitrile is a chemical compound with the molecular formula C15H13Cl2N3 .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, and 3 nitrogen atoms . The exact structural layout can be found in dedicated chemical databases or textbooks.Aplicaciones Científicas De Investigación
Synthesis and Environmental Impact
2,3-Bis(5-amino-2-chlorophenyl)propanenitrile is a chemical compound with potential applications in various fields of science and industry. The compound's structure and properties may make it useful in the synthesis of other complex molecules. For instance, a study on the practical synthesis of 5,5′-Methylene-bis(benzotriazole) discusses the importance of efficient and environmentally benign methods for preparing versatile intermediates in the production of metal passivators and light-sensitive materials. Although the compound itself is not directly mentioned, the principles of green chemistry and the quest for sustainable, practical synthesis methods are highly relevant to the study and application of this compound (Gu et al., 2009).
Industrial and Environmental Concerns
Compounds with structural similarities to this compound have been studied for their environmental presence and impact. For instance, a review of emerging contaminants like tris(1,3-dichloro-2-propyl)phosphate, a halogen-containing organophosphorus chemical, underlines the importance of understanding the environmental behavior and health risks of such compounds. The review emphasizes the need for more research into the environmental behavior and health risks posed by these emerging contaminants (Wang et al., 2020). This perspective is crucial when considering the applications and implications of using this compound in scientific research and industrial processes.
Potential for Chemical Innovation
The compound's unique chemical structure may offer possibilities for innovation in various scientific domains. For example, research on the conversion of plant biomass to furan derivatives highlights the potential of using innovative reagents for creating sustainable alternatives to non-renewable hydrocarbon sources. While this compound is not specifically mentioned, the principles of utilizing unique chemical structures for advancing sustainable practices in the chemical industry are pertinent (Chernyshev et al., 2017).
Propiedades
IUPAC Name |
2,3-bis(5-amino-2-chlorophenyl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3/c16-14-3-1-11(19)6-9(14)5-10(8-18)13-7-12(20)2-4-15(13)17/h1-4,6-7,10H,5,19-20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQGAQSWDBLDRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CC(C#N)C2=C(C=CC(=C2)N)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

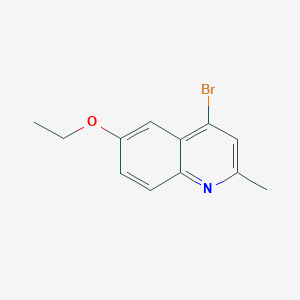

![2-(3',5'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1373316.png)





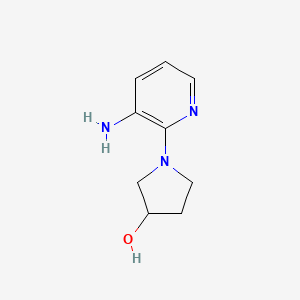
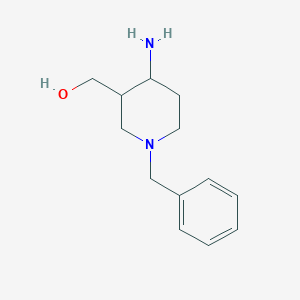
![3-Benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1373329.png)
![2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373330.png)

